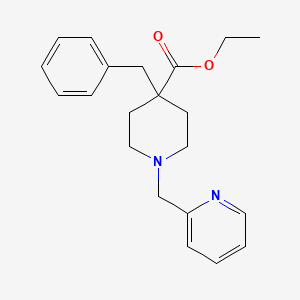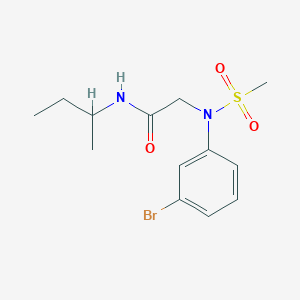
ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic effects on Alzheimer's disease and aging-related cognitive decline.
作用機序
The mechanism of action of ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is not fully understood, but it is thought to involve multiple pathways. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to increase the expression of genes involved in the growth and survival of neurons, as well as to reduce inflammation and oxidative stress in the brain. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has also been shown to increase the levels of several proteins that are important for synaptic function and plasticity.
Biochemical and Physiological Effects:
ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects that are relevant to its potential therapeutic effects. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to increase the levels of several proteins that are important for synaptic function and plasticity, including synaptophysin and PSD-95. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has also been shown to reduce inflammation and oxidative stress in the brain, which are thought to contribute to the development of Alzheimer's disease and aging-related cognitive decline.
実験室実験の利点と制限
One advantage of ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is that it has been extensively studied in animal models of Alzheimer's disease and aging, and has been shown to have promising therapeutic effects. However, one limitation of ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate. One direction is to further elucidate its mechanism of action and to optimize its therapeutic potential. Another direction is to test its safety and efficacy in clinical trials. Additionally, ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate could be tested in combination with other compounds or therapies to determine whether it has synergistic effects. Finally, ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate could be tested in other neurological disorders besides Alzheimer's disease and aging-related cognitive decline.
合成法
Ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is synthesized using a multistep process that involves the condensation of 2,4-dinitrophenol with 2-(2-chloroethoxy)pyridine to form 2-(2-chloroethoxy)-4-nitrophenol. This intermediate is then reacted with benzylamine and piperidine to form the final product, ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate.
科学的研究の応用
Ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic effects on Alzheimer's disease and aging-related cognitive decline. Studies have shown that ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate can improve memory and cognitive function in animal models of Alzheimer's disease and aging. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has also been shown to have neuroprotective effects and to promote the growth and survival of neurons.
特性
IUPAC Name |
ethyl 4-benzyl-1-(pyridin-2-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20(24)21(16-18-8-4-3-5-9-18)11-14-23(15-12-21)17-19-10-6-7-13-22-19/h3-10,13H,2,11-12,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJDZYYVDMTIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-1-methyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5037736.png)
![methyl 2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5037738.png)

![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B5037745.png)
![4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5037756.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5037762.png)

![methyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate](/img/structure/B5037776.png)
![1-ethyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B5037783.png)

![3-(3-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5037806.png)
![1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5037807.png)
![2-(4-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5037822.png)
